

Technical Characterization & Utility Guide: (3,5-Dimethylphenoxy)acetyl Chloride[1]

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Compound of Interest

Compound Name: (3,5-Dimethylphenoxy)acetyl chloride

CAS No.: 78357-63-8

Cat. No.: B1316437

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CAS Number: 78357-63-8 Formula: $C_{10}H_{11}ClO_2$ Molecular Weight: 198.65 g/mol [1][2][3]

Executive Summary

(3,5-Dimethylphenoxy)acetyl chloride is a specialized acylating agent primarily utilized in medicinal chemistry for Structure-Activity Relationship (SAR) profiling. Unlike its herbicide-related cousins (e.g., 2,4-D derivatives), this compound is critical in drug discovery for introducing a lipophilic, electron-rich "capping" group to pharmacophores.[4]

Its structural significance lies in the 3,5-dimethyl substitution pattern.[4] This specific arrangement provides steric bulk without the electronic deactivation seen in halogenated analogs, making it a preferred moiety for probing hydrophobic pockets in protein targets, such as Hemoglobin S (antisickling agents) and proteasome complexes.[4]

Structural & Physicochemical Profile

To validate the identity of **(3,5-Dimethylphenoxy)acetyl chloride**, researchers must rely on specific spectroscopic shifts that distinguish it from its precursor, (3,5-Dimethylphenoxy)acetic acid.[4]

Spectroscopic Fingerprint (Self-Validating Protocol)

The conversion from Carboxylic Acid to Acid Chloride is best monitored via FTIR (carbonyl shift) and ¹H-NMR (alpha-proton deshielding).

Feature	(3,5-Dimethylphenoxy)acetic acid (Precursor)	(3,5-Dimethylphenoxy)acetyl chloride (Product)	Mechanistic Insight
IR (C=O)	1700 – 1730 cm ⁻¹ (Broad, H-bonded)	1790 – 1815 cm ⁻¹ (Sharp)	The electron-withdrawing Chlorine atom increases the double-bond character of the carbonyl, shifting the frequency higher.
IR (O-H)	2500 – 3300 cm ⁻¹ (Broad)	Absent	Disappearance of the O-H stretch is the primary indicator of reaction completion.
¹ H-NMR (α-CH ₂)	δ 4.60 – 4.65 ppm (s, 2H)	δ 4.90 – 5.10 ppm (s, 2H)	The Cl atom deshields the alpha-methylene protons, causing a distinct downfield shift. [4]
¹ H-NMR (Ar-CH ₃)	δ 2.20 – 2.30 ppm (s, 6H)	δ 2.20 – 2.30 ppm (s, 6H)	The methyl groups are too distal to experience significant inductive shifts, serving as an internal integration standard. [4]

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Expert Note: In $^1\text{H-NMR}$, the aromatic region for the 3,5-isomer typically displays a singlet (or tight multiplet) around δ 6.60–6.70 ppm (3H), representing the protons at positions 2, 4, and 6. [4] This distinguishes it from the 2,6-isomer, which would show a triplet/doublet pattern.[4]

Comparative Analysis: Activation Methods

In drug development, a critical decision is whether to isolate the acid chloride or use in-situ coupling agents.[4]

Table 1: Performance Comparison of Acylation Strategies

Feature	Method A: Isolated Acid Chloride (Via SOCl_2)	Method B: In-Situ Coupling (HATU/EDC)
Reaction Kinetics	Rapid (< 1 hour) for amide formation.	Slower (2–12 hours); diffusion limited.
Atom Economy	High (Byproducts are gases: SO_2 , HCl).[4]	Low (Large urea/guanidinium byproducts).
Purification	Simple evaporation (for crude) or distillation.	Requires column chromatography or aqueous wash to remove coupling agents.
Steric Tolerance	Excellent. Can acylate hindered amines.	Moderate. Often fails with bulky anilines.
Moisture Sensitivity	High (Hydrolyzes back to acid).	Low (Reagents are stable solids).
Best For:	Scale-up (>10g) and hindered substrates.	High-Throughput Screening (<100mg).

Experimental Protocols

A. Synthesis of (3,5-Dimethylphenoxy)acetyl Chloride

Objective: Generate the reactive intermediate from the stable acid precursor.

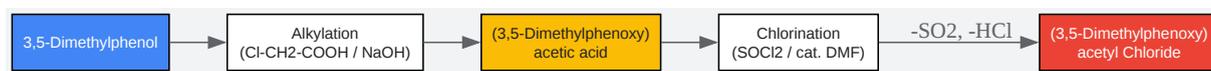
Reagents:

- (3,5-Dimethylphenoxy)acetic acid [CAS: 5406-14-4][5]
- Thionyl Chloride (SOCl₂) [Excess]
- Catalytic DMF (Dimethylformamide)

Workflow:

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
- Charge: Add 10.0 mmol of (3,5-Dimethylphenoxy)acetic acid.
- Chlorination: Add 5.0 mL of Thionyl Chloride (approx. 6-7 equivalents) and 1 drop of dry DMF.
 - Causality: DMF forms the Vilsmeier-Haack active species, significantly accelerating the reaction of the sterically encumbered phenol-ether acid.
- Reflux: Heat to mild reflux (75°C) for 2–3 hours.
 - Endpoint: Monitor by taking an aliquot for IR; look for the complete loss of the broad OH peak at 3000 cm⁻¹.
- Isolation: Cool to room temperature. Remove excess SOCl₂ via rotary evaporation (use a caustic trap for HCl/SO₂ gases).
- Chase: Add 10 mL of dry Toluene and re-evaporate to azeotrope trace Thionyl Chloride.
- Result: The residue is the crude acid chloride, typically a pale yellow/amber oil, suitable for immediate use.[4]

B. Diagrammatic Workflow (DOT)



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Caption: Step-wise synthesis pathway from the phenol starting material to the reactive acid chloride.

Applications in Drug Discovery

The (3,5-Dimethylphenoxy)acetyl moiety is a privileged substructure in two major areas:

1. Antisickling Agents (Hemoglobin S Modifiers)

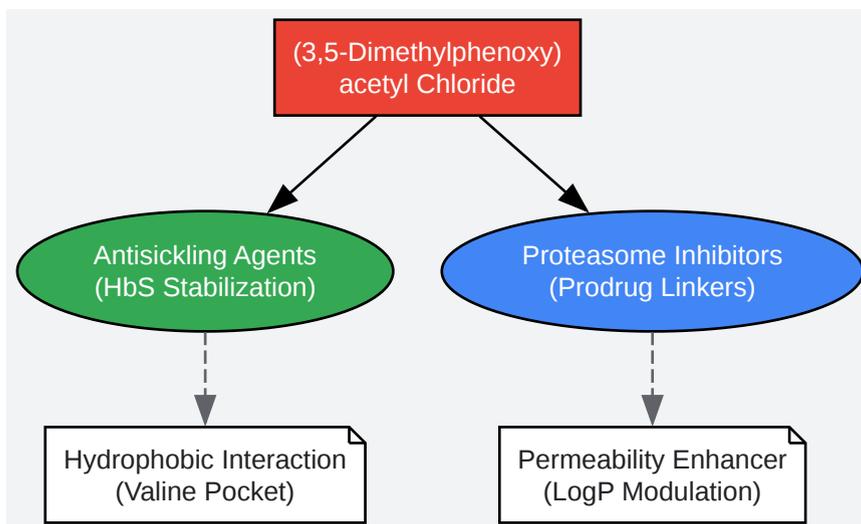
Research indicates that substituted phenoxyacetyl derivatives bind to the α -cleft of Hemoglobin S (HbS).

- **Mechanism:** The acid chloride is reacted with aniline or benzylamine scaffolds to form amides. These amides stabilize the R-state (oxy) of hemoglobin, preventing the polymerization that causes sickling.
- **SAR Insight:** The 3,5-dimethyl pattern is often compared against 3,5-dichloro (increased potency, lower solubility) and 3,5-dimethoxy (hydrogen bonding potential).[4] The dimethyl variant offers a pure hydrophobic probe to test the size of the binding pocket without electronic pull.

2. Proteasome Inhibitor Prodrugs

Recent patent literature highlights the use of this chloride to synthesize "linker" regions for peptide epoxy ketone prodrugs.

- **Utility:** The lipophilic nature of the 3,5-dimethylphenoxy group enhances cell permeability (LogP modulation) before being cleaved by esterases to release the active warhead.



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Caption: Functional utility of the 3,5-dimethylphenoxy moiety in pharmaceutical design.

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